molecular formula C16H26O8 B15292188 1,3-Dibutyl acetylcitrate

1,3-Dibutyl acetylcitrate

Cat. No.: B15292188
M. Wt: 346.37 g/mol
InChI Key: AXPPLWQNWVZZNB-UHFFFAOYSA-N
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Description

1,3-Dibutyl acetylcitrate is an organic compound belonging to the class of citric acid esters. It is structurally characterized by the presence of two butyl groups and an acetyl group attached to the citrate backbone. This compound is known for its applications as a plasticizer, which enhances the flexibility and durability of plastic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibutyl acetylcitrate can be synthesized through the esterification of citric acid with butanol, followed by acetylation. The process involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification and acetylation reactions in reactors, followed by purification steps such as distillation and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibutyl acetylcitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Dibutyl acetylcitrate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Dibutyl acetylcitrate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing flexibility. It interacts with the polymer matrix through van der Waals forces and hydrogen bonding, leading to enhanced plasticity and durability of the material .

Comparison with Similar Compounds

Similar Compounds

  • Acetyl tributyl citrate
  • Butyryl trihexyl citrate
  • Triisooctyl citrate
  • Acetyl triisooctyl citrate

Comparison

1,3-Dibutyl acetylcitrate is unique due to its specific esterification and acetylation pattern, which provides a balance between flexibility and stability. Compared to acetyl tributyl citrate, it offers lower migration resistance and higher volatility, making it suitable for specific applications where these properties are desired .

Properties

Molecular Formula

C16H26O8

Molecular Weight

346.37 g/mol

IUPAC Name

2-acetyloxy-4-butoxy-2-(2-butoxy-2-oxoethyl)-4-oxobutanoic acid

InChI

InChI=1S/C16H26O8/c1-4-6-8-22-13(18)10-16(15(20)21,24-12(3)17)11-14(19)23-9-7-5-2/h4-11H2,1-3H3,(H,20,21)

InChI Key

AXPPLWQNWVZZNB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)O)OC(=O)C

Origin of Product

United States

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